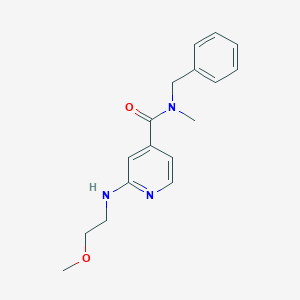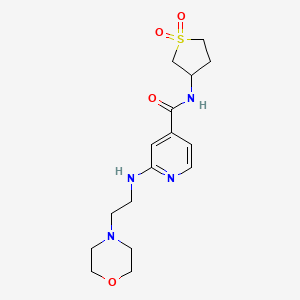![molecular formula C22H29N3O2 B6636658 (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in tumor growth and cell proliferation. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone in lab experiments is its potential as a therapeutic agent in cancer and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
For research on (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone include further studies on its mechanism of action, as well as its potential use in combination with other drugs in cancer and neurodegenerative disease treatment. Additionally, research on its potential use as an antioxidant in the prevention of age-related diseases may be warranted.
Méthodes De Synthèse
The synthesis method of (2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone involves the reaction of 2-(2-methoxyphenyl)ethylamine with 2-bromo-4-methoxy-1-(2-ethylpiperidin-1-yl)benzene, followed by the coupling reaction with 4-chloro-2-iodopyridine. The final product is obtained through a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Applications De Recherche Scientifique
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone has been studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor properties and has been studied for its use in cancer treatment. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-19-9-6-7-15-25(19)22(26)18-12-14-24-21(16-18)23-13-11-17-8-4-5-10-20(17)27-2/h4-5,8,10,12,14,16,19H,3,6-7,9,11,13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYGHZUQIFPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC=C2)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)
